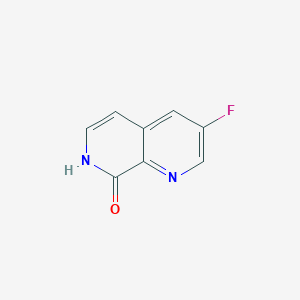

3-Fluoro-1,7-naphthyridin-8(7H)-one

Description

Naphthyridinone Scaffolds in Contemporary Chemical Research

Naphthyridinones, which are bicyclic heterocyclic compounds containing two nitrogen atoms in their fused ring system, are recognized as privileged structures in medicinal chemistry. mdpi.com Their versatile nature allows for a wide range of chemical modifications, making them attractive starting points for the development of new drugs. researchgate.netnih.gov Naphthyridine derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netmdpi.com For instance, some 1,6-naphthyridinone scaffolds have been investigated as inhibitors of the mesenchymal-epithelial transition (MET) factor, a key target in cancer therapy. researchgate.net The structural rigidity and defined three-dimensional arrangement of naphthyridinone scaffolds provide a solid platform for designing molecules that can selectively interact with biological targets. nih.gov

The Significance of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine into heterocyclic compounds is a widely employed strategy in drug design, often leading to significant improvements in a molecule's pharmacological profile. tandfonline.comresearchgate.netresearchgate.net The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govrsc.org

Introducing a fluorine atom can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body. nih.gov Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can enhance a molecule's interaction with its biological target and improve its absorption and distribution. researchgate.netnih.gov It is estimated that over 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the transformative impact of this element in drug discovery. rsc.org

Rationale for Focused Investigation of 3-Fluoro-1,7-naphthyridin-8(7H)-one

The specific focus on 3-Fluoro-1,7-naphthyridin-8(7H)-one stems from the synergistic potential of its constituent parts: the biologically active naphthyridinone scaffold and the pharmacologically advantageous fluorine substituent. The position of the fluorine atom at the 3-position of the 1,7-naphthyridinone core is a deliberate design choice aimed at modulating the electronic properties and biological activity of the molecule. Researchers hypothesize that this specific fluorination pattern can lead to compounds with enhanced potency and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The investigation into this particular isomer is driven by the quest for novel therapeutic agents with superior performance.

Overview of Research Domains Pertaining to 3-Fluoro-1,7-naphthyridin-8(7H)-one

Research concerning 3-Fluoro-1,7-naphthyridin-8(7H)-one and its derivatives primarily falls within the realm of medicinal chemistry and drug discovery. The primary application of this compound is as a building block in the synthesis of more complex molecules with potential therapeutic uses. While specific biological activity data for 3-Fluoro-1,7-naphthyridin-8(7H)-one itself is not extensively detailed in publicly available literature, its structural analogs have been explored for various therapeutic targets. For instance, related naphthyridinone derivatives have been investigated as inhibitors of HIV-1 integrase and as potential anticancer agents.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-7H-1,7-naphthyridin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4H,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGBMKNQBLEZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=NC=C(C=C21)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 1,7 Naphthyridin 8 7h One

Historical Context of Naphthyridinone Synthesis Relevant to 3-Fluoro-1,7-naphthyridin-8(7H)-one

The synthesis of naphthyridinones, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, has been a subject of interest for over a century, with the first naphthyridine synthesis reported in 1893. The core structure, an isomer of diazanaphthalene, has been a scaffold for numerous compounds with significant biological activity. Early syntheses of the parent 1,7-naphthyridine (B1217170) and its derivatives often relied on established methods for pyridine (B92270) ring formation, such as the Skraup or Doebner-von Miller reactions, applied to aminopyridines.

The introduction of a fluorine atom, as in 3-Fluoro-1,7-naphthyridin-8(7H)-one, adds a layer of complexity that was not a primary focus of early synthetic efforts. The development of fluorination techniques, particularly in the mid-20th century with the advent of methods like the Balz-Schiemann reaction, opened the door for the synthesis of fluorinated heterocycles. The general synthetic strategies for naphthyridinones have evolved from harsh reaction conditions and limited regioselectivity to more controlled and versatile methods, setting the stage for the targeted synthesis of specifically substituted derivatives like the title compound.

Classical Approaches to 3-Fluoro-1,7-naphthyridin-8(7H)-one Synthesis

Classical synthetic routes to 3-Fluoro-1,7-naphthyridin-8(7H)-one can be broadly categorized into linear and convergent strategies. These methods typically involve the construction of the bicyclic system from simpler, often commercially available, pyridine and benzene (B151609) precursors.

Multi-Step Linear Syntheses

A multi-step linear synthesis would involve the sequential construction of the two rings. A plausible approach would begin with a substituted pyridine and build the second ring onto it. For instance, a synthesis could commence with a 2-aminopyridine (B139424) derivative. The introduction of the fluorine atom could be achieved at various stages, either by starting with a fluorinated precursor or by converting another functional group to a fluorine atom later in the sequence.

A hypothetical linear sequence is outlined below:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | 2-Amino-3-methylpyridine | Acetic Anhydride | N-(3-methylpyridin-2-yl)acetamide | Protection of the amino group |

| 2 | N-(3-methylpyridin-2-yl)acetamide | Potassium Permanganate | 2-acetamidonicotinic acid | Oxidation of the methyl group |

| 3 | 2-acetamidonicotinic acid | Thionyl Chloride, then Diethyl malonate, Magnesium ethoxide | Ethyl 2-(2-acetamidopyridin-3-yl)-3-oxobutanoate | Formation of a β-ketoester |

| 4 | Ethyl 2-(2-acetamidopyridin-3-yl)-3-oxobutanoate | Sulfuric Acid | 1,7-Naphthyridin-8(7H)-one | Cyclization and deacetylation |

| 5 | 1,7-Naphthyridin-8(7H)-one | Nitric Acid, Sulfuric Acid | 3-Nitro-1,7-naphthyridin-8(7H)-one | Nitration |

| 6 | 3-Nitro-1,7-naphthyridin-8(7H)-one | Iron, Acetic Acid | 3-Amino-1,7-naphthyridin-8(7H)-one | Reduction of the nitro group |

| 7 | 3-Amino-1,7-naphthyridin-8(7H)-one | Sodium Nitrite, Tetrafluoroboric Acid | 3-Fluoro-1,7-naphthyridin-8(7H)-one | Balz-Schiemann reaction |

Convergent Reaction Pathways

A convergent synthesis involves the preparation of two or more fragments of the target molecule separately, which are then combined at a later stage. This approach can be more efficient as it allows for the parallel synthesis of key intermediates.

For 3-Fluoro-1,7-naphthyridin-8(7H)-one, a convergent strategy could involve the synthesis of a fluorinated pyridine fragment and a separate three-carbon unit, which are then condensed to form the second ring.

| Fragment A Synthesis | Starting Material | Reagents and Conditions | Intermediate |

| A1 | 4-Fluoro-2-nitrotoluene | N-Bromosuccinimide, AIBN | 2-(Bromomethyl)-4-fluoro-1-nitrobenzene |

| A2 | 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | Sodium Cyanide | (4-Fluoro-2-nitrophenyl)acetonitrile |

| A3 | (4-Fluoro-2-nitrophenyl)acetonitrile | Iron, Acetic Acid | (2-Amino-4-fluorophenyl)acetonitrile |

| Fragment B Synthesis | Starting Material | Reagents | Intermediate |

| B1 | Diethyl malonate | Sodium Ethoxide, Ethyl formate | Diethyl 2-(hydroxymethylene)malonate |

The final condensation of these two fragments would then lead to the desired product after cyclization and subsequent tautomerization.

Advanced Synthetic Strategies for Naphthyridinone Core Construction

More modern approaches to the synthesis of the naphthyridinone core offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Catalytic Cyclization Reactions

Palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization are powerful tools for the construction of heterocyclic systems. A strategy for 3-Fluoro-1,7-naphthyridin-8(7H)-one could involve the coupling of a halogenated pyridine with an appropriately functionalized benzene derivative.

For example, a 2-chloro-3-formylpyridine could undergo a Suzuki or Stille coupling with a fluorinated boronic acid or stannane (B1208499) derivative containing an amino group, followed by an acid- or base-catalyzed cyclization to form the naphthyridinone ring system. Another approach involves the intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene, which has been used to synthesize fluorinated 1,6-naphthyridin-4-one derivatives and could be adapted for the 1,7-isomer. nih.gov

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. The resulting aryllithium species can then react with an electrophile.

For the synthesis of 3-Fluoro-1,7-naphthyridin-8(7H)-one, one could envision a scenario where a pre-existing 1,7-naphthyridin-8(7H)-one is functionalized at the 3-position. If a suitable directing group is present on the naphthyridinone core, DoM could be used to introduce a functional group at the 3-position, which could then be converted to a fluorine atom.

Alternatively, a DoM strategy could be used to construct the second ring. For example, starting with a pyridine bearing a directing group and a suitable side chain, ortho-lithiation followed by reaction with a three-carbon electrophile could initiate the formation of the second ring.

| Proposed DoM Strategy |

| Substrate: A 2-substituted pyridine with a directing group (e.g., an amide or methoxy (B1213986) group) at the 3-position. |

| Step 1: Reaction with a strong base (e.g., n-butyllithium or LDA) to effect directed ortho-metalation at the 4-position of the pyridine ring. |

| Step 2: Quenching the resulting organolithium species with an appropriate electrophile that can be converted into the remainder of the second ring. |

| Step 3: Subsequent cyclization and functional group manipulation to yield the final 3-Fluoro-1,7-naphthyridin-8(7H)-one. |

This advanced strategy offers a high degree of control over the regiochemistry of the substitution, which is often a challenge in classical methods.

Fluorination Methodologies for Naphthyridinone Systems

The introduction of a fluorine atom onto the naphthyridinone core is a critical step in the synthesis of 3-Fluoro-1,7-naphthyridin-8(7H)-one. The primary methods for this transformation fall into three main categories: electrophilic fluorination, nucleophilic fluorination, and the de novo introduction of fluorine during the ring formation process.

Electrophilic Fluorination

Electrophilic fluorination involves the reaction of an electron-rich naphthyridinone precursor with a source of electrophilic fluorine ("F+"). This method is a direct approach to C-H fluorination. The reactivity and regioselectivity of this reaction are highly dependent on the electronic properties of the substrate and the choice of the fluorinating agent.

Common electrophilic fluorinating reagents include N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. cas.cn These N-F reagents are generally more stable, safer, and easier to handle compared to earlier reagents like elemental fluorine. cas.cn

For the synthesis of 3-Fluoro-1,7-naphthyridin-8(7H)-one, the direct fluorination of the parent 1,7-naphthyridin-8(7H)-one would be the most straightforward approach. The electron density of the naphthyridinone ring dictates the position of fluorination. The reaction of various heterocyclic compounds with Selectfluor® has been shown to be an effective method for fluorination. nih.gov For instance, the fluorination of 1,3-dicarbonyl compounds with Selectfluor® can be significantly accelerated using microwave irradiation. cas.cn

| Reagent | Characteristics | Typical Applications in Heterocyclic Chemistry |

| Selectfluor® | Commercially available, crystalline solid, user-friendly. | Fluorination of electron-rich heterocycles, including pyridines and indoles. nih.govwikipedia.org |

| NFSI | Mild electrophilic fluorinating agent. | C-H fluorination of various (hetero)aromatic compounds, sometimes requiring a metal catalyst for regioselectivity. researchgate.net |

Table 1: Common Electrophilic Fluorinating Agents and Their Characteristics.

Nucleophilic Fluorination

Nucleophilic fluorination offers an alternative pathway where a leaving group at the 3-position of the naphthyridinone ring is displaced by a nucleophilic fluoride (B91410) source. This method typically involves the synthesis of a precursor such as 3-bromo- (B131339) or 3-chloro-1,7-naphthyridin-8(7H)-one.

Common sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF), often used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts. The synthesis of 1-amino-3-oxo-2,7-naphthyridines has been reported, which could potentially be converted to a diazonium salt and subsequently subjected to a Schiemann reaction or a related nucleophilic fluorination protocol. ucla.edu

The reactivity in nucleophilic aromatic substitution is governed by the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups.

| Fluoride Source | Leaving Group | Reaction Conditions |

| KF, CsF | Br, Cl, NO2 | High temperatures, polar aprotic solvents (e.g., DMF, DMSO). researchgate.net |

| TBAF | Br, I, OTs, OMs | Milder conditions, often used for more sensitive substrates. nih.gov |

Table 2: Typical Conditions for Nucleophilic Fluorination.

De novo Introduction of Fluorine During Ring Formation

A de novo strategy involves the construction of the 1,7-naphthyridin-8(7H)-one ring system from precursors that already contain the fluorine atom. This approach can offer excellent control over the position of fluorination. For example, a fluorinated derivative of a key starting material, such as a fluorinated 3-aminopyridine (B143674) derivative, could be utilized in a cyclization reaction to form the target molecule.

One reported strategy for the synthesis of a related fluorinated naphthyridinone, 7-fluoro-8-(trifluoromethyl)-1H-1,6-naphthyridin-4-one, involved the intermolecular cyclization of an N-silyl-1-azaallylic anion with a perfluoroalkene, followed by an intramolecular skeletal transformation. mdpi.com While this synthesis leads to a different isomer, the general principle of using fluorinated building blocks in the ring-forming steps is a viable strategy for accessing 3-Fluoro-1,7-naphthyridin-8(7H)-one. A patent describes the synthesis of 1,7-naphthyridine derivatives starting from 2-chloro-3-aminopyridine, which could potentially be adapted by using a fluorinated aminopyridine precursor. google.com

Considerations for Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly important in the synthesis of pharmaceutical compounds. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free or Reduced Solvent Approaches

Performing reactions without a solvent or in a reduced amount of solvent can significantly decrease the environmental impact of a synthetic process. Solvent-free electrophilic fluorination of various aromatic and heterocyclic compounds has been demonstrated. For instance, the fluorination of 1,3-dicarbonyl compounds and activated aromatic compounds has been achieved under solvent-free conditions using Selectfluor® or NFSI. researchgate.net Such reactions are often initiated by simple mixing or grinding of the reactants.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. organic-chemistry.org The application of microwave irradiation to electrophilic fluorination reactions has been reported to be highly effective. For example, the fluorination of 1,3-dicarbonyl compounds with Selectfluor® is significantly accelerated under microwave conditions. cas.cn Similarly, microwave heating has been successfully employed in the synthesis of various N-aryl-2-amino-1,6-naphthyridines and other heterocyclic systems, suggesting its potential applicability to the synthesis of 3-Fluoro-1,7-naphthyridin-8(7H)-one. wikipedia.org

| Green Chemistry Approach | Advantages | Applicability to 3-Fluoro-1,7-naphthyridin-8(7H)-one Synthesis |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, simplified workup. | Potentially applicable for electrophilic fluorination with solid reagents like Selectfluor®. researchgate.net |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, improved energy efficiency. | Applicable to both electrophilic fluorination and potentially nucleophilic substitution and cyclization steps. cas.cnwikipedia.org |

Table 3: Green Chemistry Approaches in Naphthyridinone Synthesis.

Stereoselective Synthesis of Chiral Analogues

While 3-Fluoro-1,7-naphthyridin-8(7H)-one itself is not chiral, the introduction of a stereocenter, for instance, by substitution at a non-aromatic position if the pyridone ring were to be reduced, would necessitate stereoselective synthetic methods to obtain enantiomerically pure analogues. The development of chiral variants of naphthyridinones is a significant area of research, driven by the often-observed stereospecific interactions of drug molecules with their biological targets.

Two main strategies are employed for the synthesis of chiral analogues: the use of chiral starting materials or auxiliaries, and the resolution of a racemic mixture.

Chiral Pool Synthesis and Chiral Auxiliaries: A common approach involves starting the synthesis with an enantiomerically pure building block that becomes incorporated into the final structure. Alternatively, a chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed. For instance, in the synthesis of related dihydropyridine (B1217469) derivatives, a chiral β-ketoester derived from a protected glycerol (B35011) moiety has been used to induce diastereoselectivity in a Hantzsch-type reaction. nih.gov This strategy could be adapted to the synthesis of chiral 1,7-naphthyridin-8(7H)-one analogues.

Chiral Resolution: When a racemic mixture of a chiral analogue is synthesized, separation of the enantiomers is required. This can be achieved through several methods:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid or brucine), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by removing the resolving agent.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.comresearchgate.net The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.

The choice of method depends on factors such as the scale of the synthesis, the nature of the compound, and the availability of suitable chiral resolving agents or CSPs. For example, the resolution of racemic propranolol (B1214883) derivatives has been successfully achieved using chiral HPLC. mdpi.com

Challenges and Future Directions in 3-Fluoro-1,7-naphthyridin-8(7H)-one Synthesis

The synthesis of 3-Fluoro-1,7-naphthyridin-8(7H)-one is not without its obstacles, reflecting broader challenges in the synthesis of complex, functionalized heterocyclic compounds.

Key Synthetic Challenges:

Regioselectivity of Fluorination: Achieving the precise placement of the fluorine atom at the C3-position is a significant hurdle. Direct fluorination of the pre-formed 1,7-naphthyridin-8(7H)-one core would likely lead to a mixture of isomers due to the multiple reactive sites on the heterocyclic system. Therefore, the use of a pre-fluorinated starting material, such as 2-amino-4-fluoropyridine, in a Gould-Jacobs type reaction is a more controlled approach. However, the availability and reactivity of such precursors can be a limiting factor.

Harsh Reaction Conditions: The classical Gould-Jacobs reaction often requires high temperatures for the cyclization step, which can lead to decomposition of starting materials or products, especially those with sensitive functional groups. nih.gov The development of milder reaction conditions, for example through the use of microwave irradiation or alternative catalysts, is an ongoing area of research.

Late-Stage Fluorination: While conceptually attractive for the rapid diversification of a molecular scaffold, late-stage fluorination of complex molecules like naphthyridinones is challenging. nih.govnumberanalytics.com It requires the development of highly selective and functional-group-tolerant fluorinating reagents and methods. nih.govnumberanalytics.comblucher.com.br Current methods for late-stage fluorination often have limitations in terms of substrate scope and can be expensive. nih.gov

Future Directions:

The field of heterocyclic synthesis is continuously evolving, and future advancements are expected to address the current challenges in producing 3-Fluoro-1,7-naphthyridin-8(7H)-one and its analogues.

Development of Novel Synthetic Methodologies: Research into new cyclization strategies that proceed under milder conditions and with higher regioselectivity is crucial. This includes the exploration of transition-metal-catalyzed reactions and novel cascade reactions.

Advancements in Fluorination Chemistry: The development of new, more selective, and user-friendly fluorinating reagents will be a key enabler for the synthesis of fluorinated heterocycles. This includes reagents for both early-stage incorporation of fluorine and late-stage functionalization.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages for reactions involving hazardous reagents or requiring precise control over reaction parameters, such as temperature and reaction time. This technology could be particularly beneficial for exothermic fluorination reactions or high-temperature cyclizations.

Computational Chemistry: In silico modeling can aid in predicting the reactivity and regioselectivity of reactions, helping to guide the design of more efficient synthetic routes and reducing the need for extensive empirical optimization.

By leveraging these advancements, the synthesis of complex molecules like 3-Fluoro-1,7-naphthyridin-8(7H)-one will become more efficient and versatile, facilitating further exploration of its chemical and biological properties.

Chemical Reactivity and Transformations of 3 Fluoro 1,7 Naphthyridin 8 7h One

Reactivity of the Fluoro-Substituent

The fluorine atom at the C3-position is a key handle for introducing molecular diversity through substitution and coupling reactions.

The electron-deficient nature of the pyridine (B92270) ring, further activated by the carbonyl group and the fluorine atom itself, makes the C3-position susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

While specific studies on 3-Fluoro-1,7-naphthyridin-8(7H)-one are limited, the general principles of SNAr on related fluoro-heterocyclic systems suggest that primary and secondary amines are effective nucleophiles. For instance, the reaction of 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile with cyclic amines like pyrrolidine (B122466) and azepane proceeds under mild conditions to yield the corresponding amino-substituted products. nih.gov This suggests that similar reactions with 3-Fluoro-1,7-naphthyridin-8(7H)-one could provide access to a range of 3-amino-1,7-naphthyridin-8(7H)-one derivatives.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Related Naphthyridine Core

| Entry | Nucleophile | Product | Reference |

| 1 | Pyrrolidine | 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine | nih.gov |

| 2 | Azepane | 1-Amino-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine | nih.gov |

Note: This table is illustrative and based on a related naphthyridine system due to the lack of specific data for 3-Fluoro-1,7-naphthyridin-8(7H)-one.

The C-F bond, while strong, can be activated for cross-coupling reactions using transition metal catalysts. Palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.

Reactions at the Naphthyridinone Core

Beyond the fluoro-substituent, the naphthyridinone backbone itself offers several sites for chemical modification.

The electron-rich positions of the naphthyridinone ring can undergo electrophilic aromatic substitution. Halogenation is a common example of such a transformation. While specific studies on 3-Fluoro-1,7-naphthyridin-8(7H)-one are scarce, the parent 1,7-naphthyridin-8(7H)-one can be brominated to introduce a bromine atom onto the ring. researchgate.net The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents, including the fluorine atom and the lactam functionality.

The nitrogen atoms in the 1,7-naphthyridine (B1217170) ring system can be functionalized, most commonly through alkylation. The N7-nitrogen is typically the more basic and nucleophilic site. For the parent 1,7-naphthyridine, quaternization with methyl iodide occurs at the N7 position. N-alkylation of related naphthyridinone systems is a widely used strategy in the synthesis of biologically active molecules.

The 1,7-naphthyridin-8(7H)-one core can participate in redox reactions. The pyridone ring can be reduced to the corresponding tetrahydronaphthyridine derivative. For example, catalytic reduction of 1,7-naphthyridine can yield a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. Conversely, oxidation of partially saturated naphthyridine systems can be employed to form the aromatic naphthyridinone ring.

Derivatization Strategies for Molecular Exploration

The 3-Fluoro-1,7-naphthyridin-8(7H)-one scaffold offers several positions for chemical modification, enabling the synthesis of a diverse range of derivatives for molecular exploration. These modifications can be broadly categorized into alterations at peripheral positions and the construction of new ring systems.

Modifications at Peripheral Positions

The peripheral positions of the 3-Fluoro-1,7-naphthyridin-8(7H)-one core, including the fluorine atom, the lactam nitrogen, and the available carbon atoms on the aromatic rings, are all amenable to derivatization.

The lactam nitrogen (N7) is a common site for modification, typically through N-alkylation reactions. Introducing various alkyl or aryl groups at this position can significantly influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile in a medicinal chemistry context.

The fluorine atom at the C3 position is another key site for modification. While the C-F bond is generally strong, it can be susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, particularly with potent nucleophiles. This allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates. The success of such substitutions is highly dependent on the reaction conditions and the nature of the nucleophile. Computational studies on similar fluoroarenes suggest that the carbon atom bearing the fluorine is often the most electrophilic site in the molecule, making it a prime target for nucleophilic attack. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination , are powerful tools for modifying the aromatic backbone. Although direct examples for 3-Fluoro-1,7-naphthyridin-8(7H)-one are not extensively documented in publicly available literature, the reactivity of analogous bromo- or chloro-substituted naphthyridinones in these reactions suggests that similar transformations would be feasible, potentially requiring conversion of the fluoro-group to a more reactive leaving group.

Construction of Fused or Bridged Systems

A more advanced derivatization strategy involves the construction of fused or bridged ring systems onto the 3-Fluoro-1,7-naphthyridin-8(7H)-one core. This approach can lead to novel, three-dimensional molecular architectures with unique biological activities.

A notable example of this strategy is seen in the synthesis of complex molecules like Fulzerasib (GFH925) , a KRAS G12C inhibitor that features a tetracyclic naphthyridinone scaffold. acs.org The synthetic routes towards such compounds often involve intramolecular cyclization reactions. For instance, a suitably functionalized substituent at the N7 position can be designed to react with another position on the naphthyridinone ring, leading to the formation of a new fused ring.

The general strategy often involves the initial preparation of a functionalized 1,7-naphthyridinone precursor, followed by a key cyclization step. While the specific details for the 3-fluoro derivative are proprietary, the synthesis of related complex naphthyridinones demonstrates the feasibility of such approaches. These cyclization reactions can be promoted by various reagents and conditions, depending on the nature of the reacting functional groups.

| Reaction Type | Description | Potential Application on 3-Fluoro-1,7-naphthyridin-8(7H)-one |

| Intramolecular Cyclization | Formation of a new ring by reaction between two functional groups on the same molecule. | Construction of fused rings by reacting a substituent at N7 with another position on the core. |

| Annulation Reactions | Formation of a new ring onto an existing one. | Building additional aromatic or aliphatic rings onto the naphthyridinone scaffold. |

Photochemical and Electrochemical Reactions of 3-Fluoro-1,7-naphthyridin-8(7H)-one

Photochemical Reactions: Fluoroquinolone antibiotics, which also contain a fluorinated, nitrogen-containing heterocyclic core, are known to be photochemically active. Upon exposure to UV light, they can undergo various transformations. A common reaction is the defluoro-hydroxylation , where the fluorine atom is replaced by a hydroxyl group. unipv.itresearchgate.net Another documented photochemical reaction for some fluoroquinolones is the dealkylation of substituents on attached piperazine (B1678402) rings. acs.orgnih.gov It is plausible that 3-Fluoro-1,7-naphthyridin-8(7H)-one could exhibit similar photosensitivity, potentially leading to degradation or transformation upon exposure to light. The quinolone chromophore is known to be the photoactive part of these molecules.

Electrochemical Reactions: The electrochemical behavior of 3-Fluoro-1,7-naphthyridin-8(7H)-one is also largely unexplored. Studies on nalidixic acid, a non-fluorinated 1,8-naphthyridinone, have shown that it can be electrochemically reduced. nih.gov This reduction typically occurs at the pyridinone ring and can lead to the degradation of the molecule into less complex products. nih.gov Given the presence of the reducible pyridinone system in 3-Fluoro-1,7-naphthyridin-8(7H)-one, it is likely to undergo similar electrochemical reduction. The presence of the electron-withdrawing fluorine atom might influence the reduction potential compared to its non-fluorinated counterpart.

Chemo- and Regioselectivity in Transformations

Chemo- and regioselectivity are crucial considerations in the chemical transformations of a multifunctional molecule like 3-Fluoro-1,7-naphthyridin-8(7H)-one. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve the desired outcome.

Chemoselectivity: In reactions involving multiple functional groups, chemoselectivity refers to the preferential reaction of one functional group over others. For instance, in the case of N-alkylation, a suitable choice of base and electrophile would be required to ensure that the reaction occurs at the lactam nitrogen without affecting other parts of the molecule. Similarly, for nucleophilic aromatic substitution, the conditions must be tailored to favor substitution at the C-F bond over potential reactions at the carbonyl group or other positions on the ring.

Regioselectivity: Regioselectivity pertains to the preferential reaction at one specific position among several similar ones. In the context of 3-Fluoro-1,7-naphthyridin-8(7H)-one, a key regioselective challenge is the differentiation between the various carbon positions on the aromatic rings for reactions like electrophilic substitution or metalation. The electronic nature of the naphthyridinone core, influenced by the nitrogen atoms and the carbonyl group, dictates the most likely sites for such reactions.

In nucleophilic aromatic substitution reactions, the position of the fluorine atom at C3 makes it a likely site for attack, as this position is activated by the adjacent nitrogen atom and the carbonyl group. However, the possibility of substitution at other positions cannot be entirely ruled out and would depend on the specific reaction conditions and the nature of the incoming nucleophile.

The table below summarizes the key reactive sites and the potential for selective transformations.

| Reactive Site | Type of Reaction | Controlling Factors for Selectivity |

| N7-H (Lactam) | Alkylation, Acylation | Choice of base, electrophile, and reaction temperature. |

| C3-F | Nucleophilic Aromatic Substitution | Nature of the nucleophile, solvent, and temperature. |

| Aromatic C-H bonds | Electrophilic Substitution, Metalation/Cross-coupling | Directing effects of existing substituents, choice of catalyst and reagents. |

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 1,7 Naphthyridin 8 7h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution and the solid state. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, a comprehensive suite of NMR experiments is essential to assign all proton, carbon, fluorine, and nitrogen signals, thereby confirming its unique chemical structure.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation

The unambiguous assignment of the chemical structure of 3-Fluoro-1,7-naphthyridin-8(7H)-one is achieved through a combination of one-dimensional NMR experiments targeting the NMR-active nuclei within the molecule: ¹H, ¹³C, ¹⁹F, and ¹⁵N.

¹H NMR: The proton NMR spectrum provides crucial information about the number and chemical environment of hydrogen atoms. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, distinct signals are expected for the aromatic protons on the naphthyridine core and the N-H proton of the lactam. The chemical shifts and coupling constants (J-couplings) between adjacent protons are invaluable for determining their relative positions.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The spectrum would be expected to show distinct resonances for the carbonyl carbon (C8), the fluorine-bearing carbon (C3), and the other aromatic carbons. The chemical shift of C3 would be significantly influenced by the directly attached fluorine atom.

¹⁹F NMR: As a molecule containing a fluorine atom, ¹⁹F NMR is a powerful technique for its characterization. Fluorine-19 is a 100% naturally abundant and highly sensitive nucleus, providing a sharp signal with a wide chemical shift range. The ¹⁹F NMR spectrum of 3-Fluoro-1,7-naphthyridin-8(7H)-one would exhibit a single resonance, and its coupling to nearby protons (H-2 and H-4) would provide further structural confirmation.

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the two nitrogen atoms (N1 and N7) in the naphthyridine ring system.

A representative, though hypothetical, dataset for the key 1D NMR signals is presented in the table below. Actual experimental values may vary depending on the solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (Hz) | Assignment |

| ¹H | ~8.5 | d | J(H2,F3) | H-2 |

| ¹H | ~7.8 | d | J(H4,F3) | H-4 |

| ¹H | ~8.2 | d | J(H5,H6) | H-5 |

| ¹H | ~7.2 | d | J(H6,H5) | H-6 |

| ¹H | ~11.5 | br s | - | N7-H |

| ¹³C | ~160 | s | - | C-8 (C=O) |

| ¹³C | ~155 | d | ¹J(C3,F19) | C-3 |

| ¹³C | ~145 | s | - | C-4a |

| ¹³C | ~140 | d | - | C-5 |

| ¹³C | ~130 | s | - | C-8a |

| ¹³C | ~120 | d | - | C-2 |

| ¹³C | ~115 | d | - | C-6 |

| ¹³C | ~110 | d | ²J(C4,F19) | C-4 |

| ¹⁹F | ~-120 | dd | J(F3,H2), J(F3,H4) | F-3 |

Interactive Data Table: Predicted 1D NMR Data for 3-Fluoro-1,7-naphthyridin-8(7H)-one

Note: This data is predictive and for illustrative purposes. Experimental verification is required.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To overcome the limitations of 1D NMR, particularly in complex molecules, a suite of two-dimensional (2D) NMR experiments is employed to establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, COSY would show correlations between H-5 and H-6, confirming their adjacent relationship on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the protonated carbons in the molecule by linking the ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled through bonds. This can be useful for confirming stereochemistry and conformational details, although for a planar molecule like this, its primary use would be to confirm through-space proximity of protons on different rings.

Solid-State NMR for Polymorphic Studies

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique to study the compound in its crystalline form. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic-Angle Spinning), can detect subtle differences in the chemical shifts and relaxation times of the nuclei in different polymorphic forms, providing a fingerprint for each crystalline state.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and the study of its fragmentation patterns.

Accurate Mass Determination for Elemental Composition

HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the calculation of the elemental formula of the parent ion. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, with a molecular formula of C₈H₅FN₂O, the theoretical exact mass can be calculated. Experimental measurement of this exact mass by HRMS provides strong evidence for the proposed elemental composition.

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₈H₆FN₂O⁺ | 165.0464 |

| [M-H]⁻ | C₈H₄FN₂O⁻ | 163.0308 |

Interactive Data Table: Predicted HRMS Data for 3-Fluoro-1,7-naphthyridin-8(7H)-one

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. Analysis of these fragmentation pathways can further confirm the connectivity of atoms within the molecule. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, characteristic losses, such as the loss of CO or HCN, would be expected, and the masses of the resulting fragment ions would be consistent with the proposed structure.

A detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation tree, providing an additional layer of structural verification.

Vibrational Spectroscopy

Vibrational spectroscopy is a critical tool for identifying the functional groups and probing the molecular vibrations of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, key functional groups include the N-H bond of the lactam, the C=O (amide) bond, C=C and C=N bonds of the aromatic rings, and the C-F bond. The presence of the lactam-lactim tautomerism could also be investigated through changes in the IR spectrum under different conditions.

Predicted Infrared (IR) Absorption Data for 3-Fluoro-1,7-naphthyridin-8(7H)-one

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group Assignment |

| N-H Stretch | 3200-3000 | Lactam N-H |

| C-H Stretch (Aromatic) | 3100-3000 | Aromatic C-H |

| C=O Stretch (Amide I) | 1680-1650 | Lactam C=O |

| C=C/C=N Stretch | 1620-1450 | Naphthyridine ring system |

| N-H Bend (Amide II) | 1550-1510 | Lactam N-H bend |

| C-F Stretch | 1250-1020 | Aryl-F |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The resulting energy shifts in the scattered light provide information about the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-F bond.

Predicted Raman Shifts for 3-Fluoro-1,7-naphthyridin-8(7H)-one

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Assignment |

| Ring Breathing Mode | 1050-950 | Symmetric vibration of the naphthyridine ring |

| C-F Stretch | 1250-1020 | Aryl-F |

| C=O Stretch | 1680-1650 | Lactam C=O |

| Aromatic C-H in-plane bend | 1300-1000 | Aromatic C-H |

Electronic Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule by measuring the transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals. The absorption maxima (λmax) are characteristic of the conjugated π-electron system of the molecule. For 3-Fluoro-1,7-naphthyridin-8(7H)-one, the spectrum is expected to show absorptions corresponding to π→π* transitions within the naphthyridinone core. The position and intensity of these bands can be influenced by the solvent polarity.

Predicted UV-Vis Absorption Data for 3-Fluoro-1,7-naphthyridin-8(7H)-one (in Methanol)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~280-300 | High |

| π→π | ~320-350 | Moderate to High |

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties

Fluorescence and phosphorescence are photoluminescence processes where a molecule emits light after absorbing photons. Fluorescence is the emission from a singlet excited state, while phosphorescence is emission from a triplet excited state. Naphthyridinone derivatives are known to be fluorescent. The study of the emission spectrum, quantum yield, and lifetime would provide valuable information on the photophysical properties of 3-Fluoro-1,7-naphthyridin-8(7H)-one. These properties are sensitive to the molecular environment, making such compounds potentially useful as fluorescent probes.

Predicted Photophysical Properties for 3-Fluoro-1,7-naphthyridin-8(7H)-one

| Property | Predicted Value | Description |

| Excitation Wavelength (λex) | ~330 nm | Wavelength used to excite the molecule |

| Emission Wavelength (λem) | ~380-420 nm | Wavelength of emitted fluorescent light |

| Stokes Shift | ~50-90 nm | Difference between λex and λem |

| Fluorescence Quantum Yield (ΦF) | Solvent-dependent | Efficiency of the fluorescence process |

| Phosphorescence | Likely weak or non-existent at room temp. | Emission from the triplet state |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful single-crystal X-ray diffraction analysis of 3-Fluoro-1,7-naphthyridin-8(7H)-one would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding and π-π stacking. Such data is invaluable for understanding the structure-property relationships of the compound.

Hypothetical Crystallographic Data Table for 3-Fluoro-1,7-naphthyridin-8(7H)-one

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~95 |

| Volume (ų) | ~745 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.45 |

| Hydrogen Bonding | N-H···O=C interactions forming dimers or chains |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (for chiral derivatives)

Chiroptical spectroscopy is a critical set of techniques for the analysis of chiral molecules, which are non-superimposable on their mirror images (enantiomers). For derivatives of 3-Fluoro-1,7-naphthyridin-8(7H)-one that possess a chiral center, these methods are indispensable for determining enantiomeric purity and establishing the absolute spatial arrangement of atoms, known as the absolute configuration. wikipedia.orgnih.gov

The primary methods of chiroptical spectroscopy include Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its three-dimensional structure in solution. nih.govspark904.nl ECD, a form of ultraviolet-visible spectroscopy, provides similar information based on the electronic transitions of the molecule. rsc.org

The determination of absolute configuration is a crucial step, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. libretexts.org This is typically achieved by comparing the experimentally measured chiroptical spectra with quantum chemical calculations for a known configuration (e.g., R or S). nih.govcas.cz A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov

Table 1: Representative Chiroptical Data for a Chiral Naphthyridinone Derivative

| Technique | Wavelength/Frequency (nm/cm⁻¹) | Experimental Signal (Δε or ΔA) | Calculated Signal (for R-enantiomer) |

| ECD | 254 | +2.5 | +2.8 |

| ECD | 280 | -1.8 | -2.0 |

| VCD | 1650 | +0.5 x 10⁻⁴ | +0.6 x 10⁻⁴ |

| VCD | 1720 | -1.2 x 10⁻⁴ | -1.1 x 10⁻⁴ |

| Note: The data in this table is illustrative and represents typical values for a chiral heterocyclic compound. It is not based on experimental results for 3-Fluoro-1,7-naphthyridin-8(7H)-one. |

Enantiomeric purity, or enantiomeric excess (ee), is a measure of the relative amounts of the two enantiomers in a sample. Chiral High-Performance Liquid Chromatography (chiral HPLC) is a common and powerful technique for determining enantiomeric purity. nsf.govresearchgate.net By using a chiral stationary phase, the two enantiomers can be separated, and their relative peak areas provide a quantitative measure of the enantiomeric excess. nsf.govnih.gov

Hyphenated Techniques in Characterization (e.g., LC-NMR, GC-MS in relevant contexts)

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the unambiguous identification of compounds.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly couples the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This technique is particularly valuable for the analysis of impurities or degradants in a sample, as it allows for the separation and subsequent structural identification of these minor components without the need for preparative isolation. While no specific LC-NMR studies on 3-Fluoro-1,7-naphthyridin-8(7H)-one are documented, the technique is broadly applied in pharmaceutical analysis for metabolite identification and characterization of complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique that combines gas chromatography for separation with mass spectrometry for detection, providing information about the molecular weight and fragmentation pattern of a compound. libretexts.org For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. Derivatization may be required for polar compounds to increase their volatility. nih.gov

The mass spectrum of a compound is a unique fingerprint that can be used for its identification by comparing it to spectral libraries. nih.gov The fragmentation pattern provides valuable structural information, as the molecule breaks apart in predictable ways upon ionization. miamioh.eduyoutube.com While specific GC-MS data for 3-Fluoro-1,7-naphthyridin-8(7H)-one is not available, the general fragmentation patterns of related heterocyclic systems often involve characteristic losses of small neutral molecules and cleavage of substituent groups.

Table 2: Illustrative GC-MS Fragmentation Data for a Hypothetical Naphthyridinone Derivative

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 150 | 85 | [M - CO]⁺ |

| 131 | 45 | [M - CO - F]⁺ |

| 104 | 60 | [C₇H₄N]⁺ |

| Note: This data is hypothetical and intended to illustrate a plausible fragmentation pattern for a fluorinated naphthyridinone. It is not based on experimental results for 3-Fluoro-1,7-naphthyridin-8(7H)-one. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably one of the most powerful and widely used analytical techniques in pharmaceutical and chemical analysis. nih.govnih.gov It combines the high-resolution separation of HPLC with the sensitivity and specificity of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which are common in medicinal chemistry. LC-MS can be used for quantitative analysis, impurity profiling, and the identification of metabolites. nih.gov The separation of isomers is a key application of LC-MS, often requiring careful method development. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 1,7 Naphthyridin 8 7h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods would be essential in characterizing the intrinsic properties of 3-Fluoro-1,7-naphthyridin-8(7H)-one.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A DFT study of 3-Fluoro-1,7-naphthyridin-8(7H)-one would provide a wealth of information regarding its electronic structure and reactivity.

Key parameters that would be calculated include:

Optimized Geometry: The precise bond lengths, bond angles, and dihedral angles of the molecule in its ground electronic state.

Vibrational Frequencies: To confirm that the optimized geometry corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra.

Electronic Properties: Such as ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, softness, and electrophilicity index. These would be derived from the energies of the frontier molecular orbitals.

The introduction of a fluorine atom at the 3-position is expected to significantly influence the electronic properties. DFT calculations would quantify the electron-withdrawing effect of the fluorine, which would likely lower the energy of the molecular orbitals.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for specific electronic properties or for benchmarking DFT results, ab initio methods could be employed. These methods are based on first principles without the use of empirical parameters.

Common ab initio methods that would be applicable include:

Hartree-Fock (HF) Theory: A foundational method that, while less accurate than more advanced techniques due to its neglect of electron correlation, provides a good starting point.

Møller-Plesset (MP) Perturbation Theory (e.g., MP2): This method incorporates electron correlation and would provide a more accurate description of the molecule's energy and properties.

Coupled Cluster (CC) Theory (e.g., CCSD(T)): Considered the "gold standard" in quantum chemistry for its high accuracy, though it is computationally very demanding.

These high-level calculations would be particularly useful for obtaining a precise value for the molecule's dipole moment and polarizability, which are sensitive to the accurate description of the electron distribution.

Electrostatic Potential (ESP) Surface Analysis

The Electrostatic Potential (ESP) surface is a valuable tool for understanding intermolecular interactions. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule.

An ESP analysis for 3-Fluoro-1,7-naphthyridin-8(7H)-one would reveal:

Electron-rich and Electron-poor Regions: Regions of negative potential (typically colored red or yellow) indicate areas susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Hydrogen Bonding Sites: The ESP surface would clearly show the negative potential around the nitrogen atoms and the carbonyl oxygen, indicating their ability to act as hydrogen bond acceptors. The N-H proton would be a region of positive potential, making it a hydrogen bond donor.

The highly electronegative fluorine atom would create a region of negative potential around itself, while also influencing the charge distribution across the entire molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

To understand the behavior of 3-Fluoro-1,7-naphthyridin-8(7H)-one in a more realistic environment, such as in solution, Molecular Dynamics (MD) simulations would be performed.

MD simulations would provide insights into:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Flexibility and Vibrational Motions: The time-dependent fluctuations of the molecule's structure.

Intermolecular Interactions: If simulated with other molecules, MD can reveal preferred binding modes and interaction energies.

MD simulations on related aza-heterocycles have been used to understand their interactions with biological targets. acs.orgnih.gov For 3-Fluoro-1,7-naphthyridin-8(7H)-one, MD simulations would be invaluable for predicting its behavior in a biological context, such as its ability to cross cell membranes or interact with a protein binding site.

Ligand-Protein Docking Studies for Putative Target Interactions (Methodology only, no specific biological outcomes)

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a target protein. This technique is instrumental in understanding the potential interactions of 3-Fluoro-1,7-naphthyridin-8(7H)-one with various biological targets. The methodology does not provide definitive biological outcomes but rather a model of the binding hypothesis.

The process begins with the preparation of both the protein receptor and the ligand. High-resolution three-dimensional structures of target proteins are often obtained from crystallographic databases. In the absence of a crystal structure, homology models may be constructed. The preparation of the receptor typically involves the removal of water molecules, the addition of hydrogen atoms, and the assignment of atomic charges. The ligand, 3-Fluoro-1,7-naphthyridin-8(7H)-one, is prepared by generating its 3D conformation and assigning appropriate atomic charges and atom types.

Docking algorithms then systematically explore various possible conformations of the ligand within the defined binding site of the protein. These algorithms use scoring functions to estimate the binding affinity for each pose. The results are ranked based on these scores, providing a prediction of the most stable binding mode.

Table 1: General Methodology for Ligand-Protein Docking

| Step | Description |

| 1. Receptor Preparation | Obtain the 3D structure of the target protein (e.g., from PDB or homology modeling). Remove water molecules, add hydrogen atoms, and assign partial charges. Define the binding site or active site. |

| 2. Ligand Preparation | Generate the 3D structure of 3-Fluoro-1,7-naphthyridin-8(7H)-one. Optimize its geometry and assign atomic charges. |

| 3. Docking Simulation | Use a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample conformations of the ligand within the receptor's binding site. |

| 4. Scoring and Analysis | A scoring function estimates the binding free energy for each pose. Poses are ranked, and the top-ranked poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (General principles, no specific activity data)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net For the naphthyridinone scaffold, QSAR methodologies can be applied to predict the activity of new derivatives and guide the design of more potent compounds. The fundamental principle is that the biological activity of a chemical is a function of its physicochemical properties and structural features. researchgate.netdntb.gov.ua

The development of a QSAR model involves several key steps. researchgate.net First, a dataset of compounds with known activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Next, a mathematical model is constructed to correlate the descriptors with the biological activity. Various statistical methods can be used, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and neural networks. dntb.gov.ua The final step is rigorous validation of the model to ensure its predictive power. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Description |

| Constitutional | Molecular weight, number of atoms, number of rings | Describe the basic composition of the molecule. dntb.gov.ua |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. dntb.gov.ua |

| Geometric | Molecular surface area, molecular volume | Describe the 3D shape and size of the molecule. dntb.gov.ua |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic properties and reactivity of the molecule. dntb.gov.ua |

| Physicochemical | LogP (lipophilicity), polar surface area (PSA) | Describe properties related to the molecule's behavior in biological systems. |

Virtual Screening and Cheminformatics Applications of Naphthyridinone Scaffolds

The 1,7-naphthyridin-8(7H)-one core is a valuable scaffold in drug discovery. Virtual screening and cheminformatics are powerful tools for exploring the chemical space around this scaffold to identify new drug candidates. nih.gov

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. researchgate.net This can be done using either ligand-based or structure-based methods. In ligand-based virtual screening, compounds are selected based on their similarity to known active molecules. nih.gov Structure-based virtual screening uses docking to predict the binding of compounds to a target protein. researchgate.net

Cheminformatics encompasses the use of computational methods to analyze and manage chemical data. researchgate.net For the naphthyridinone scaffold, cheminformatics can be used to:

Design and enumerate virtual libraries: Generate large, diverse libraries of virtual compounds based on the naphthyridinone core. researchgate.net

Filter compounds: Remove compounds with undesirable properties, such as poor predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

Analyze structure-activity relationships (SAR): Identify key structural features that are important for biological activity.

These in silico approaches accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. ias.ac.inresearchgate.net For 3-Fluoro-1,7-naphthyridin-8(7H)-one, these predictions can aid in its structural characterization and the interpretation of experimental spectra.

The prediction of NMR chemical shifts is a common application. github.io This involves calculating the magnetic shielding tensors for each nucleus in the molecule. By comparing the calculated shielding of a nucleus in the molecule to the shielding of a reference compound (e.g., tetramethylsilane), the chemical shift can be predicted. github.io The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. github.io

Other spectroscopic parameters that can be predicted computationally include:

Infrared (IR) vibrational frequencies: Calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule.

UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum. researchgate.net

Table 3: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Technique | Computational Method | Predicted Parameters |

| Nuclear Magnetic Resonance (NMR) | DFT, GIAO (Gauge-Including Atomic Orbital) method | Chemical shifts, coupling constants github.io |

| Infrared (IR) Spectroscopy | DFT, MP2 | Vibrational frequencies, intensities |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Excitation energies, oscillator strengths, λmax researchgate.net |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of 3-Fluoro-1,7-naphthyridin-8(7H)-one, computational methods can be used to study the reaction pathways, identify transition states, and calculate activation energies. rsc.org This information is valuable for understanding the reaction and optimizing the synthetic conditions.

DFT is a common method for studying reaction mechanisms. rsc.org The process involves mapping out the potential energy surface of the reaction. This is done by calculating the energies of the reactants, products, intermediates, and transition states. The transition state is a high-energy structure that connects the reactants and products. The activation energy is the energy difference between the reactants and the transition state.

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. rsc.org Computational studies can also provide insights into the role of catalysts, solvents, and substituent effects on the reaction. For the synthesis of naphthyridinone derivatives, these studies can help to rationalize the observed product distribution and to design more efficient synthetic routes. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles for 3 Fluoro 1,7 Naphthyridin 8 7h One Analogues

Design Rationale for Analogues of 3-Fluoro-1,7-naphthyridin-8(7H)-one

The design of analogues based on the 3-fluoro-1,7-naphthyridin-8(7H)-one core is rooted in the concept of "privileged structures." nih.gov Naphthyridine scaffolds are recognized as attractive building blocks in the development of pharmaceuticals, with numerous derivatives reported to have a wide range of medicinal properties, including anticancer and antimicrobial activities. researchgate.netnih.gov The rationale for designing analogues is to systematically modify the core structure to optimize interactions with a specific biological target, thereby enhancing potency, selectivity, and pharmacokinetic properties.

The core scaffold provides a rigid framework upon which substituents can be placed in defined spatial orientations. The lactam function within the naphthyridinone ring offers a key hydrogen bond donor and acceptor site, crucial for anchoring the molecule within a target's binding pocket. The design of analogues often involves a molecular hybridization approach, which combines the naphthyridinone scaffold with other known pharmacophoric units to create new chemical entities with potentially improved biological activity. nih.govrsc.org For instance, in the context of kinase inhibition, the naphthyridinone core can serve as a stable, cyclized scaffold to mimic conformations of other known inhibitors, potentially improving chemical stability and optimizing binding energy. acs.org

Positional Effects of Substituents on the Naphthyridinone Core

The biological activity of naphthyridinone derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies on related naphthyridine and quinoline (B57606) systems have revealed key positions where modifications can significantly impact potency. nih.gov

Position C4: In the related quinoline series, the introduction of an aniline (B41778) group at the C-4 position has been shown to be important for optimal anticancer activity. nih.gov

Position C6: For quinolines, substitution at the C-6 position with groups like aminoacrylamide can be critical for activity. nih.gov In 1,8-naphthyridines, introducing a fluorine atom at C-6 has been a key strategy in developing potent antimicrobial agents. nih.gov

Position C7: This position is frequently modified to enhance target engagement and modulate physicochemical properties. For example, in 1,8-naphthyridine-based antibacterials, introducing a piperazine (B1678402) ring at C-7 led to the development of Enoxacin, a drug with a broad spectrum of activity. nih.gov Further modifications with aminopyrrolidine functionalities at C-7 have also proven essential for cytotoxicity in certain series. nih.gov

Position N1: In 1,8-naphthyridines, substitution at the N-1 position with groups like ethyl or cyclopropyl (B3062369) is a common strategy in the design of antibacterial agents. nih.gov

While direct SAR data for 3-fluoro-1,7-naphthyridin-8(7H)-one is limited in the provided results, the principles derived from isomeric systems like 1,8-naphthyridinones and 1,6-naphthyridinones are highly relevant. The table below summarizes key substituent effects observed in related naphthyridine scaffolds.

| Position | Typical Substituent | Observed Effect | Compound Class Example | Reference(s) |

| N1 | Ethyl, Cyclopropyl | Essential for antibacterial activity | Antibacterial 1,8-naphthyridines | nih.gov |

| C3 | Carboxylic Acid | Crucial for DNA gyrase inhibition | Antibacterial 1,8-naphthyridines | nih.govnih.gov |

| C6 | Fluorine | Enhances antibacterial potency | Fluoroquinolone-type agents | nih.gov |

| C7 | Piperazine, Aminopyrrolidine | Modulates spectrum of activity and potency | Antibacterial/Anticancer 1,8-naphthyridines | nih.govnih.gov |

Influence of Fluorine Atom on Molecular Interactions

The introduction of a fluorine atom into a drug candidate can profoundly influence its biological profile. acs.org Fluorine's unique properties—small size, high electronegativity, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—make it a versatile tool in medicinal chemistry. acs.orgnih.gov

In the context of 3-fluoro-1,7-naphthyridin-8(7H)-one, the fluorine atom at the 3-position can exert several effects:

Modulation of Electronic Properties: Fluorine is highly electron-withdrawing, which can alter the pKa of nearby functional groups. cambridgemedchemconsulting.com This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and interaction with the target protein.

Enhanced Binding Affinity: The fluorine atom can engage in specific, favorable interactions with the protein target, such as dipole-dipole interactions or weak hydrogen bonds with backbone amides or specific amino acid residues. acs.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com Placing a fluorine atom at a potential site of metabolism can block this process, thereby increasing the compound's half-life.

Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule. acs.orgresearchgate.netnih.gov This "conformational steering" can pre-organize the ligand into a bioactive conformation that fits more readily into the target's binding site, reducing the entropic penalty of binding and thus increasing affinity. acs.org

Bioisosteric Replacements of the Fluorine and Naphthyridinone Ring (Conceptual)

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune the properties of a lead compound. sci-hub.se This involves replacing an atom or group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. sci-hub.sedrughunter.com

Conceptual Bioisosteres for the Fluorine Atom: The fluorine at the C-3 position could be conceptually replaced by other groups to probe the specific requirements of the binding pocket.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Reference(s) |

| Fluorine (-F) | Hydrogen (-H) | To assess the steric and electronic contribution of the fluorine atom. | sci-hub.se |

| Hydroxyl (-OH) | To introduce a hydrogen bond donor/acceptor group. Can alter solubility. | acs.org | |

| Methyl (-CH₃) | To explore steric tolerance and hydrophobic interactions. | acs.org | |

| Cyano (-CN) | Can act as a hydrogen bond acceptor and mimic some electronic properties. | acs.org |

Conceptual Bioisosteres for the Naphthyridinone Ring: The entire 1,7-naphthyridin-8(7H)-one ring system can be considered a scaffold that can be replaced by other bicyclic or even monocyclic heterocycles to explore different core structures, alter physicochemical properties, or secure new intellectual property.

| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement | Reference(s) |

| 1,7-Naphthyridin-8(7H)-one | Quinolinone | A closely related isomer, may offer slightly different vector positioning for substituents. | researchgate.net |

| Quinazolinone | Another related scaffold widely used in medicinal chemistry, particularly for kinase inhibitors. | researchgate.netnih.gov | |

| Benzimidazole | A common "privileged structure" that can present different hydrogen bonding patterns. | nih.gov | |

| Indazole | Often used as a bioisostere for substituted phenyl rings, can improve metabolic stability. | cambridgemedchemconsulting.com | |

| Pyrazolo[3,4-d]pyrimidine | A purine (B94841) isostere, frequently used in kinase inhibitor design. | nih.gov |

Conformational Flexibility and Rigidity in SAR

The balance between molecular rigidity and flexibility is a critical aspect of SAR. The fused, bicyclic structure of the 1,7-naphthyridin-8(7H)-one core imparts significant rigidity. This rigidity is advantageous as it reduces the number of possible conformations the molecule can adopt in solution, which can lower the entropic cost of binding to a target and lead to higher affinity. nih.gov